molecular formula C11H14 B12781238 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- CAS No. 26561-33-1

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-

Cat. No.: B12781238
CAS No.: 26561-33-1
M. Wt: 146.23 g/mol
InChI Key: IIJUYSSJMAITHJ-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1,3-dimethylindene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound can be utilized in the study of biological pathways and interactions, particularly in the context of its derivatives.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the indene ring structure. These features affect the compound’s ability to participate in various reactions, such as electrophilic substitution and hydrogenation. The molecular targets and pathways involved in its biological or medicinal applications would be determined by the specific context of its use .

Comparison with Similar Compounds

1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- in terms of its specific substitution pattern and resulting chemical properties.

Properties

26561-33-1

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+

InChI Key

IIJUYSSJMAITHJ-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C12)C

Canonical SMILES

CC1CC(C2=CC=CC=C12)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.